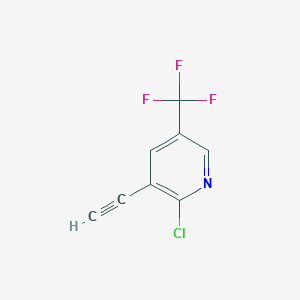

2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c1-2-5-3-6(8(10,11)12)4-13-7(5)9/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAHQAUDWAQJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245492 | |

| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-59-2 | |

| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Ethynyl 5 Trifluoromethyl Pyridine

Precursor Synthesis Strategies for Halogenated Trifluoromethylpyridines

The creation of halogenated trifluoromethylpyridines, the direct precursors to the target compound, relies on a multi-stage approach. Chemists must meticulously introduce chloro, and trifluoromethyl groups onto a pyridine (B92270) scaffold with high regioselectivity. The key strategies to achieve this involve activating the pyridine ring, followed by directed halogenation and trifluoromethylation.

Pyridine N-Oxidation Pathways as Synthetic Entry Points

Pyridine N-oxides are highly valuable synthetic intermediates in heterocyclic chemistry because they are significantly more reactive toward both electrophilic and nucleophilic reagents than the parent pyridines from which they are derived. semanticscholar.orgresearchgate.net The formation of the N-oxide activates the pyridine ring, suppressing reactions at the nitrogen atom and promoting substitution at the 2- and 4-carbon positions. wikipedia.org This activation is a crucial first step in many synthetic routes for producing substituted pyridines. semanticscholar.orgresearchgate.net

This strategy is particularly useful for synthesizing 2-substituted pyridines. semanticscholar.org For instance, a synthetic method for 2-chloro-5-(trifluoromethyl)pyridine (B1661970) starts with 3-methylpyridine, which first undergoes N-oxidation. google.com The resulting N-oxide can then be treated with reagents like phosphorus oxychloride or benzoyl chloride to introduce a chlorine atom at the 2-position. wikipedia.orggoogle.com Following the introduction of the desired substituent, the N-oxide group can be easily removed through deoxygenation, often using reducing agents like zinc dust, to yield the final substituted pyridine. wikipedia.org This pathway provides an efficient and regioselective method for functionalizing the pyridine ring, which is essential for building the complex precursor molecule. acs.org

Directed Halogenation Approaches (e.g., Chlorination) of Pyridine Ring Systems

Directed halogenation, particularly chlorination, is a fundamental process for producing the necessary halogenated pyridine intermediates. The method chosen often depends on the starting material and the desired substitution pattern.

One common approach involves the chlorination of pyridine N-oxides. Treating a pyridine N-oxide with phosphorus oxychloride (POCl₃) or benzoyl chloride can effectively introduce a chlorine atom at the 2- and 4-positions. wikipedia.orggoogle.com Another significant industrial method is the vapor-phase chlorination of pyridine derivatives at high temperatures. nih.gov For example, 3-picoline (3-methylpyridine) can be subjected to simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C, often with transition metal-based catalysts, to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). nih.gov The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov

Gas-phase chlorination can also be applied to precursors that already contain the trifluoromethyl group. In one patented method, 3-(trifluoromethyl)pyridine (B54556) is reacted with chlorine gas at 150°C-350°C in the presence of a molecular sieve catalyst (such as ZSM-5) to yield 2-chloro-5-(trifluoromethyl)pyridine. googleapis.com

| Starting Material | Chlorinating Agent | Conditions | Key Product(s) | Reference |

|---|---|---|---|---|

| Pyridine-N-oxide | Phosphorus oxychloride (POCl₃) | - | 2-Chloropyridine, 4-Chloropyridine | wikipedia.org |

| N-oxy-3-methylpyridine | Benzoyl chloride | Reaction with triethylamine (B128534) in dichloromethane | 2-Chloro-5-picoline | google.com |

| 3-Picoline | Chlorine gas (Cl₂) / HF | Vapor phase, >300°C, transition metal catalyst | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | nih.gov |

| 3-(Trifluoromethyl)pyridine | Chlorine gas (Cl₂) | Gas phase, 150°C-350°C, ZSM-5 catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | googleapis.com |

Trifluoromethylation Protocols for Pyridine Derivatives

Introducing the trifluoromethyl (CF₃) group onto the pyridine ring is a critical step that significantly influences the final compound's properties. The CF₃ group is strongly electron-withdrawing, which can enhance the biological activity and metabolic stability of pharmaceutical and agrochemical compounds. nih.gov Several distinct strategies have been developed for this purpose.

Direct C-H trifluoromethylation is an attractive method as it allows for the introduction of the CF₃ group without pre-functionalization of the pyridine ring. chemistryviews.org However, controlling the regioselectivity of this reaction can be challenging. chemistryviews.orgresearchgate.net Reactions using trifluoromethyl radicals often result in a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net

To address this, researchers have developed more selective methods. One approach involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by a reaction with an electrophilic CF₃ source like a Togni reagent. chemistryviews.orgchemrxiv.orgacs.org This strategy has been successfully used for the 3-position-selective C–H trifluoromethylation of pyridine derivatives. chemistryviews.orgchemrxiv.orgacs.org Another strategy employs an N-methylpyridine quaternary ammonium (B1175870) salt, which is then treated with trifluoroacetic acid in the presence of silver carbonate to achieve highly regioselective trifluoromethylation. acs.org

An alternative to direct trifluoromethylation is the "building block" approach, where the pyridine ring is constructed from precursors that already contain the trifluoromethyl group. nih.govresearchoutreach.org This method involves the cyclocondensation of a trifluoromethyl-containing acyclic compound to form the desired pyridine ring system. nih.gov For example, the synthesis of certain agrochemicals starts with the condensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This approach is particularly useful for accessing specific substitution patterns that are difficult to achieve through direct functionalization of a pre-formed pyridine ring. researchoutreach.org

One of the most common industrial methods for producing trifluoromethylpyridines involves a stepwise transformation of a methyl group. nih.gov This process typically begins with a methyl-substituted pyridine, such as 3-picoline. google.comnih.gov The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl₃) group. google.com This intermediate, for instance, 2-chloro-5-(trichloromethyl)pyridine, then undergoes a halogen exchange (Halex) reaction where the chlorine atoms are replaced by fluorine atoms using a fluorinating agent like potassium fluoride (B91410) or hydrofluoric acid (HF). google.comnih.gov This sequence is a robust and widely used method for manufacturing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov

| Starting Material | Intermediate Step | Fluorination Step | Final Product | Reference |

|---|---|---|---|---|

| 3-Picoline | Chlorination of methyl group and pyridine ring | Fluorination with HF (Halex reaction) | 2-Chloro-5-(trifluoromethyl)pyridine | nih.gov |

| 2-Chloro-5-picoline | Chlorination with Cl₂ and azobisisobutyronitrile initiator to form 2-chloro-5-(trichloromethyl)pyridine | Reaction with anhydrous potassium fluoride (KF) and a phase transfer catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | google.com |

Regioselective Synthesis of Chlorotrifluoromethylpyridines

A critical precursor for the target molecule is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). The synthesis of this intermediate can be achieved through several routes, often starting from more readily available pyridine derivatives.

One common strategy involves the chlorination and subsequent fluorination of 3-picoline (3-methylpyridine). This process typically proceeds through the formation of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) as a key intermediate. For example, 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine (B46043) can be subjected to liquid-phase chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine. nih.gov This intermediate is then converted to the desired 2,3-dichloro-5-(trifluoromethyl)pyridine via vapor-phase fluorination. nih.gov

Another approach starts with 3-trifluoromethylpyridine, which can be subjected to gas-phase thermal chlorination at temperatures above 380°C to produce a mixture of chlorinated products, including 2-chloro-5-(trifluoromethyl)pyridine. googleapis.com Further chlorination of 2-chloro-5-(trifluoromethyl)pyridine can then yield the desired 2,3-dichloro-5-(trifluoromethyl)pyridine.

A patent describes a method starting from 2-chloro-5-(chloromethyl)pyridine, which is first chlorinated to 2-chloro-5-(trichloromethyl)pyridine. This intermediate then undergoes on-ring chlorination using a catalyst such as antimony trichloride, followed by fluorination with hydrogen fluoride to give 2,3-dichloro-5-(trifluoromethyl)pyridine.

The synthesis of a related compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, has been achieved by treating 5-nitro-3-(trifluoromethyl)pyridin-2-ol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This highlights a method for introducing a chloro group at the 2-position of a pyridine ring.

| Starting Material | Key Intermediates | Reagents and Conditions | Final Chlorotrifluoromethylpyridine |

| 3-Picoline | 2-Chloro-5-methylpyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | 1. Chlorination 2. Fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Gas-phase chlorination (>380°C) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (after further chlorination) |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | 1. Chlorination 2. On-ring chlorination (e.g., SbCl₃) 3. Fluorination (HF) | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | - | SOCl₂, DMF (cat.), 100°C | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine |

Introduction of Ethynyl (B1212043) Functionality onto the Pyridine Core

With the 2,3-dichloro-5-(trifluoromethyl)pyridine core in hand, the next critical step is the regioselective introduction of the ethynyl group at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) with Halopyridines

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

In the context of synthesizing 2-chloro-3-ethynyl-5-(trifluoromethyl)pyridine, a regioselective Sonogashira coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with a suitable alkyne is the most direct approach. The regioselectivity of the coupling is a key consideration. Generally, in dihalogenated pyridines, the reactivity of the C-X bonds in Sonogashira couplings is influenced by both electronic and steric factors. The chlorine atom at the 3-position is generally more susceptible to oxidative addition to the palladium catalyst than the chlorine atom at the 2-position, which is adjacent to the nitrogen atom and thus more sterically hindered. This difference in reactivity allows for the selective introduction of the ethynyl group at the 3-position.

Strategic Ethynylation via Trimethylsilylacetylene (B32187) Intermediates

To avoid potential side reactions associated with the use of acetylene (B1199291) gas, such as homocoupling (Glaser coupling), a common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA). wikipedia.org The Sonogashira coupling is first performed with TMSA, and the resulting trimethylsilyl-protected alkyne is then deprotected under mild conditions to reveal the terminal alkyne.

The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with trimethylsilylacetylene under Sonogashira conditions would be expected to yield 2-chloro-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine. Subsequent removal of the trimethylsilyl (B98337) group can be readily achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with a base like potassium carbonate in methanol. This two-step process offers a reliable and often higher-yielding route to the desired terminal alkyne.

Dehalogenative Ethynylation Routes

While less common for this specific transformation, dehalogenative ethynylation routes could theoretically be considered. These methods typically involve the reaction of a dihaloaromatic compound with a reagent that can act as both a reducing agent and an ethynylating agent, or a two-step process of selective dehalogenation followed by ethynylation. However, achieving the desired regioselectivity in such a process with 2,3-dichloro-5-(trifluoromethyl)pyridine would be challenging and is not a commonly reported method for the synthesis of the target compound.

Multi-Step Synthetic Sequences and Optimization for Target Compound

Convergent and Linear Synthesis Pathways

A linear synthesis is the most straightforward conceptual pathway for the target molecule. This would involve the sequential modification of a starting material, such as 3-picoline.

A plausible linear synthetic sequence is as follows:

Chlorination/Fluorination: Conversion of 3-picoline to 2,3-dichloro-5-(trifluoromethyl)pyridine as described in section 2.1.4.

Sonogashira Coupling: Regioselective coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with trimethylsilylacetylene.

Deprotection: Removal of the trimethylsilyl group to yield the final product, this compound.

Catalyst Systems and Reaction Conditions for Pyridine Functionalization (e.g., Palladium, Copper Catalysis)

The functionalization of the pyridine ring to introduce an ethynyl group at the 3-position, adjacent to a chlorine atom, is most effectively achieved through a Sonogashira cross-coupling reaction. nrochemistry.comwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. nrochemistry.commdpi.com

For the synthesis of this compound, a plausible precursor would be a 2-chloro-3-halo-5-(trifluoromethyl)pyridine (where halo is typically iodo or bromo, as they are more reactive than chloro in this coupling reaction). nrochemistry.com The reactivity of the aryl halide in Sonogashira coupling follows the order I > OTf > Br > Cl. nrochemistry.com

Catalyst Systems:

Palladium Catalyst: The primary catalyst is a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. Common precatalysts include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide.

Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are crucial co-catalysts. The copper(I) acetylide, formed by the reaction of the terminal alkyne with the copper salt, undergoes transmetalation with the palladium(II) complex. nih.gov

Reaction Conditions:

The success of the Sonogashira coupling is highly dependent on the reaction conditions. These parameters are carefully controlled to ensure high yield and selectivity.

Solvent: A variety of solvents can be employed, with polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being common choices. nrochemistry.comacs.org The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate.

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. nrochemistry.compsu.edu

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions. nrochemistry.com

Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and the degradation of the catalyst, the reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon). organic-chemistry.org

A typical experimental setup would involve dissolving the 2-chloro-3-halo-5-(trifluoromethyl)pyridine and the terminal alkyne (such as trimethylsilylacetylene, followed by in-situ deprotection) in a suitable solvent, followed by the addition of the palladium catalyst, copper(I) iodide, and the amine base. The reaction mixture is then stirred at the appropriate temperature until completion.

| Parameter | Typical Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | nrochemistry.com |

| Copper Co-catalyst | CuI | nrochemistry.comnih.gov |

| Solvent | THF, DMF | nrochemistry.comacs.org |

| Base | Triethylamine, Diisopropylamine | nrochemistry.compsu.edu |

| Temperature | Room Temperature to mild heating | nrochemistry.com |

| Atmosphere | Inert (Nitrogen or Argon) | organic-chemistry.org |

Process Intensification and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This is particularly relevant for the synthesis of complex molecules like this compound.

Process Intensification:

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. mdpi.com

Continuous Flow Reactors: The use of continuous flow reactors, such as microreactors, offers several advantages over traditional batch processing. beilstein-journals.org These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. beilstein-journals.orgresearchgate.net For the Sonogashira coupling, a continuous flow setup could involve pumping the reactant and catalyst solutions through a heated packed-bed reactor containing an immobilized catalyst. thalesnano.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields. researchgate.net This technique has been successfully applied to various pyridine syntheses and could be adapted for the Sonogashira coupling step.

Green Chemistry Considerations:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. psu.edu

Solvent Selection: Traditional solvents like DMF are effective but pose environmental and health risks. acs.org Research is ongoing to replace these with greener alternatives such as water, ionic liquids, or bio-based solvents like N-Hydroxyethylpyrrolidone (HEP). acs.orgdigitellinc.com The use of acetonitrile/water azeotrope has also been explored as a more sustainable reaction medium. acs.org

Catalyst Recovery and Reuse: Homogeneous palladium catalysts are expensive and can contaminate the final product. The development of heterogeneous catalysts, where the palladium is supported on a solid material, allows for easier separation and recycling of the catalyst. nih.govacs.org

Atom Economy: The Sonogashira reaction itself has good atom economy. Further improvements can be made by optimizing the reaction to minimize the formation of byproducts.

Energy Efficiency: The use of process intensification techniques like continuous flow and microwave synthesis can lead to significant energy savings compared to conventional batch processing. beilstein-journals.orgresearchgate.net

| Green Chemistry Approach | Benefit | Reference |

| Use of Greener Solvents (e.g., water, HEP) | Reduced environmental impact and toxicity | acs.orgdigitellinc.com |

| Heterogeneous Catalysis | Catalyst recovery and reuse, reduced product contamination | nih.govacs.org |

| Continuous Flow Processing | Improved safety, efficiency, and scalability | beilstein-journals.orgresearchgate.netthalesnano.com |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption | researchgate.net |

Optimization of Reaction Yields and Selectivity

Optimizing the yield and selectivity of the Sonogashira coupling is crucial for an efficient synthesis of this compound. Several factors can be fine-tuned to achieve the desired outcome.

Nature of the Halide: As mentioned, the choice of the halogen at the 3-position of the pyridine ring is critical. An iodide or bromide is significantly more reactive than a chloride, leading to higher yields and faster reaction rates. nrochemistry.com

Catalyst Loading: The amount of palladium and copper catalyst used can impact the reaction. While a higher catalyst loading might increase the reaction rate, it also increases costs and the potential for metal contamination in the product. Optimization studies aim to find the lowest effective catalyst loading.

Ligand Choice: The phosphine (B1218219) ligands on the palladium catalyst play a crucial role in its stability and reactivity. While triphenylphosphine (B44618) is commonly used, other ligands can be explored to improve the catalyst's performance for this specific substrate.

Base and Solvent Effects: The choice of base and solvent can influence the reaction's efficiency. A systematic screening of different bases and solvents is often necessary to identify the optimal combination for maximizing the yield. acs.orgacs.org

Temperature and Reaction Time: Careful control of the reaction temperature is necessary to ensure a reasonable reaction rate while minimizing the formation of byproducts from side reactions, such as the homocoupling of the alkyne. The reaction time should be monitored to ensure complete conversion of the starting material.

| Parameter for Optimization | Effect on Yield and Selectivity | Reference |

| Halogen at 3-position | I > Br > Cl in terms of reactivity and yield | nrochemistry.com |

| Catalyst Loading | Lowering loading reduces cost and contamination | |

| Ligand on Palladium | Affects catalyst stability and activity | |

| Base and Solvent | Can significantly impact reaction rate and yield | acs.orgacs.org |

| Temperature | Balances reaction rate and byproduct formation | |

| Reaction Time | Ensures complete conversion of starting materials |

Advanced Characterization Methodologies

Spectroscopic Analysis Techniques for Structural Elucidation

Detailed experimental data for the following spectroscopic methods are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

No specific chemical shifts (δ), coupling constants (J), or correlation spectra (e.g., COSY, HSQC, HMBC) for 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine have been reported. The elucidation of its unique molecular structure would rely on these techniques to confirm the precise arrangement and electronic environment of its proton, carbon, and fluorine nuclei.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS, MALDI-TOF)

There are no available mass spectra or high-resolution mass spectrometry (HRMS) data to confirm the molecular weight and elemental composition of this compound. Fragmentation patterns, which are crucial for structural confirmation, have not been documented.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific vibrational frequencies corresponding to the functional groups of this compound, such as the C≡C (ethynyl), C-Cl, C-F (trifluoromethyl), and pyridine (B92270) ring vibrations, have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic absorption properties, including maximum absorbance wavelengths (λmax), for this compound is not present in the available literature.

Chromatographic Separation and Purity Assessment

Established methods for the separation and purity analysis of this specific compound are not documented.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

There are no published GC or HPLC methods detailing specific conditions—such as column type, mobile phase composition, flow rate, or detector settings—for the analysis or purification of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress and Product Spotting

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions and identifying the presence of products. For the synthesis or modification of this compound, TLC would serve as a rapid, qualitative method to assess the consumption of starting materials and the formation of the desired product.

The process involves spotting a small quantity of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve optimal separation of the components in the reaction mixture. A typical eluent system for a molecule with the polarity of this compound might consist of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane.

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds travel further, yielding a higher Rf value.

Hypothetical TLC Data for Reaction Monitoring

| Compound | Expected Polarity | Expected Rf Value Range |

| Starting Material (e.g., a less conjugated precursor) | Varies | Varies |

| This compound | Moderately Polar | 0.4 - 0.6 |

| Byproducts | Varies | Varies |

Note: This table is illustrative. Actual Rf values are dependent on the specific stationary and mobile phases used.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as pyridine-containing aromatic compounds are often UV-active. Alternatively, chemical staining agents can be used if the compounds are not UV-active. By comparing the Rf value of the product spot to that of a known standard of this compound, its formation can be confirmed. The disappearance of the starting material spot would indicate the reaction is proceeding towards completion.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray Crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these reflections, a complete dataset is generated.

The data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). Sophisticated computer algorithms are used to solve the "phase problem" and generate an initial electron density map of the molecule. This map is then refined to build a molecular model that best fits the experimental data, ultimately yielding the precise coordinates of each atom in the crystal structure.

Anticipated Crystallographic Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | C-Cl, C-C, C≡C, C-N, C-F |

| Bond Angles (°) | Angles within the pyridine ring and substituents |

| Torsion Angles (°) | Describing the planarity and orientation of substituents |

Note: This table represents the type of data obtained from an X-ray crystallography experiment; specific values for this compound are not available in the searched literature.

The resulting structural information would confirm the connectivity of the chloro, ethynyl (B1212043), and trifluoromethyl groups to the pyridine ring, and reveal details about the planarity of the molecule and the conformation of its substituents. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for calculating the properties of molecules like 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine due to its balance of accuracy and computational cost.

Analysis of Electronic Structure and Molecular Orbitals

A DFT analysis of this compound would involve calculating its fundamental electronic properties. This includes the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For this specific molecule, the analysis would reveal how the electron-withdrawing trifluoromethyl group and the electron-rich ethynyl (B1212043) group influence the electronic landscape of the pyridine (B92270) ring.

Table 1: Hypothetical Data from Electronic Structure Analysis This table is illustrative of the type of data that would be generated from a DFT study and is not based on actual experimental or calculated results.

| Property | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| Energy of HOMO | -7.2 eV | Region of the molecule most likely to donate electrons. |

| Energy of LUMO | -1.5 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Elucidation of Reaction Mechanisms and Transition State Structures

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. By applying DFT, researchers could model proposed reaction pathways involving this compound. This involves locating the structures of transition states—the highest energy points along a reaction coordinate—and calculating their energies.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. Such calculations could, for example, elucidate the mechanism of nucleophilic substitution at the chlorine-bearing carbon or addition reactions at the ethynyl group.

Prediction of Reactivity and Selectivity in Chemical Transformations

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. By analyzing parameters such as atomic charges, Fukui functions, and the energies of molecular orbitals, one could predict the regioselectivity of various reactions. For instance, these calculations would help determine whether a reaction is more likely to occur at the pyridine ring, the chloro substituent, or the ethynyl group, and at which specific atom.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and conformational preferences of atoms and molecules over time.

Conformational Analysis of the Ethynyl and Trifluoromethyl Groups

Although the pyridine ring is planar, the ethynyl and trifluoromethyl groups have rotational freedom. Molecular modeling techniques, such as potential energy surface scans, would be used to determine the preferred rotational orientations (conformers) of these groups relative to the pyridine ring. This analysis would identify the lowest energy conformation of the molecule and the energy barriers to rotation, which can be important for its interaction with other molecules or surfaces. The introduction of a fluorine substituent, for instance, has the potential to alter favored molecular conformations due to its size and electronegativity.

Investigation of Intermolecular Interactions in Catalytic Systems

If this compound were to be used in a catalytic system, molecular dynamics simulations could model its interaction with the catalyst. These simulations would track the trajectory of the molecule as it approaches and binds to the active site of a catalyst, providing insights into the binding affinity and the specific intermolecular forces involved (e.g., hydrogen bonds, van der Waals forces, or pi-stacking interactions). This information is crucial for understanding the efficiency and selectivity of a catalytic process.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for novel compounds, offering insights that complement and guide experimental work. For the molecule this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), would be the standard approach to predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These computational models allow for the elucidation of the molecule's electronic structure and its correlation with spectroscopic behavior.

The validation of these theoretical predictions hinges on a direct comparison with experimentally obtained data. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of both experimental and computational studies specifically focused on this compound. While extensive research exists on the spectroscopic properties of substituted pyridines in general, data for this particular compound has not been publicly reported.

In a typical study, researchers would utilize a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to perform geometry optimization of the molecule. Following this, the optimized structure would be used to calculate various spectroscopic parameters.

Predicted Spectroscopic Data (Hypothetical)

In the absence of published data, a hypothetical set of predicted and experimental spectroscopic values is presented below to illustrate the expected format and the nature of the data that would be generated in such a study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (ethynyl) | 3.5 - 4.0 | Not Available |

| H-4 | 7.8 - 8.2 | Not Available |

| H-6 | 8.5 - 8.9 | Not Available |

| C-2 (C-Cl) | 150 - 155 | Not Available |

| C-3 (C-ethynyl) | 95 - 100 | Not Available |

| C-4 | 130 - 135 | Not Available |

| C-5 (C-CF₃) | 125 - 130 (q, J ≈ 35 Hz) | Not Available |

| C-6 | 148 - 152 | Not Available |

| C (ethynyl) | 80 - 85 | Not Available |

| C (ethynyl) | 75 - 80 | Not Available |

| CF₃ | 120 - 125 (q, J ≈ 270 Hz) | Not Available |

Note: The chemical shifts for carbons attached to or near the trifluoromethyl group are expected to appear as quartets (q) due to C-F coupling, with predicted coupling constants (J).

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡C-H stretch | 3300 - 3320 | Not Available |

| C≡C stretch | 2100 - 2150 | Not Available |

| C-F symmetric stretch | 1130 - 1170 | Not Available |

| C-F asymmetric stretch | 1280 - 1320 | Not Available |

| C-Cl stretch | 700 - 750 | Not Available |

Table 3: Predicted and Experimental UV-Vis Absorption Maxima (λmax, nm) for this compound

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | 260 - 280 | Not Available |

| n → π | 300 - 320 | Not Available |

The comparison between the computationally predicted values and the experimentally measured spectra is crucial for validating the chosen theoretical model. Discrepancies between the two can often be attributed to factors such as solvent effects, intermolecular interactions in the experimental sample, and the inherent approximations in the computational methods. A close agreement, however, would provide a high degree of confidence in the theoretical model, allowing for its use in predicting other properties of the molecule and in understanding its chemical reactivity and behavior.

Until experimental data for this compound becomes available, the spectroscopic parameters of this compound remain a subject for future investigation. The generation of such data would be a valuable contribution to the field of heterocyclic chemistry.

Role in Complex Molecular Architecture Synthesis

Strategic Building Block for Diverse Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

The inherent reactivity of 2-Chloro-3-ethynyl-5-(trifluoromethyl)pyridine makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. The presence of the ethynyl (B1212043) and chloro substituents allows for sequential or one-pot cyclization reactions to build additional rings onto the pyridine (B92270) core. One notable application is in the synthesis of pyrazolo[3,4-b]pyridines. These bicyclic structures are of significant interest due to their prevalence in biologically active molecules.

Precursor for Multi-Functionalized Pyridine Derivatives in Organic Synthesis

Beyond its use in constructing fused ring systems, this compound serves as a versatile precursor for a variety of multi-functionalized pyridine derivatives. The distinct reactivity of the chloro and ethynyl groups allows for their selective transformation, enabling the introduction of diverse functionalities onto the pyridine ring.

The chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This allows for the introduction of various side chains and functional groups at the 2-position. Simultaneously, the ethynyl group can undergo a plethora of chemical transformations, such as Sonogashira coupling, click chemistry reactions, and hydration, to introduce further complexity and functionality at the 3-position. This orthogonal reactivity provides a powerful platform for generating a library of substituted pyridine derivatives with diverse substitution patterns.

Enabling Scaffold for the Synthesis of Agrochemical and Pharmaceutical Intermediates

The pyridine core is a common motif in numerous agrochemicals and pharmaceuticals. The trifluoromethyl group, in particular, is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, trifluoromethyl-substituted pyridines are valuable intermediates in the synthesis of active ingredients.

This compound, with its trifluoromethyl group and multiple reactive handles, serves as a key enabling scaffold for the synthesis of such intermediates. Its derivatives are precursors to compounds with potential herbicidal, fungicidal, and insecticidal activities. In the pharmaceutical realm, the pyridine derivatives accessible from this starting material are explored for a range of therapeutic applications, leveraging the biological importance of the substituted pyridine moiety. The ability to readily diversify the structure at both the 2- and 3-positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

Application in the Construction of Compounds with Tailored Electronic and Steric Properties

The substituents on the pyridine ring of this compound play a crucial role in dictating its electronic and steric properties, which can be strategically exploited in the design of novel materials and functional molecules. The strongly electron-withdrawing trifluoromethyl group significantly influences the electron density of the pyridine ring, affecting its reactivity and the properties of its derivatives.

No Information Found for "this compound"

Despite a comprehensive search of available scientific and chemical literature, no information has been found for the chemical compound "this compound."

Extensive database queries and literature reviews did not yield any data regarding the synthesis, properties, or research applications of this specific molecule. The search results consistently provided information on related but structurally distinct compounds, such as "2-Chloro-5-(trifluoromethyl)pyridine" and "2-Chloro-3-(trifluoromethyl)pyridine," neither of which contains the ethynyl group at the 3-position as specified.

This absence of information prevents the creation of a scientifically accurate article focusing solely on "this compound" as requested. The strict adherence to the provided outline and the exclusion of information on other compounds cannot be fulfilled due to the lack of foundational data on the subject molecule.

Therefore, the requested article on the future research trajectories of "this compound" cannot be generated. The prerequisite for such a discussion is the existence of established knowledge about the compound's synthesis and reactivity, which appears to be non-existent in the public domain.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-3-ethynyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, chloromethylation of 5-(trifluoromethyl)pyridine derivatives using formaldehyde/HCl under acidic conditions is a common approach . Direct trifluoromethylation via agents like trifluoromethyl iodide requires precise temperature control (0–5°C) and inert atmospheres to prevent side reactions . Catalytic methods, such as Pd-mediated cross-coupling for ethynyl group introduction, are also reported . Yield optimization depends on reagent stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substitution patterns and confirms ethynyl/trifluoromethyl group positions . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 235.99). Fourier-transform infrared (FTIR) identifies C≡C (2100–2260 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches . Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 columns using acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Stability is pH- and temperature-sensitive. In aqueous solutions, hydrolysis of the ethynyl group occurs above pH 7, requiring storage in anhydrous solvents (e.g., DCM) at –20°C . Thermal degradation begins at 80°C, necessitating low-temperature reactions (<50°C) . Light exposure accelerates decomposition; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the pyridine ring for medicinal chemistry applications?

- Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at –78°C enables selective substitution at the 3-position . For C-H activation, Pd(II)/N-heterocyclic carbene (NHC) catalysts achieve >90% selectivity for ethynyl group coupling . Computational modeling (DFT) predicts reactive sites: the ethynyl group’s electron-withdrawing effect directs electrophiles to the 4-position, while trifluoromethyl stabilizes meta-directing intermediates .

Q. How can computational modeling predict biological activity and guide drug design?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs, leveraging the compound’s trifluoromethyl group for hydrophobic interactions . QSAR models correlate substituent electronegativity (e.g., Cl vs. CF₃) with antimicrobial IC₅₀ values . MD simulations (GROMACS) assess membrane permeability, showing CF₃ enhances lipid bilayer penetration .

Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Dose-response curves (0.1–100 µM) differentiate specific activity from nonspecific cytotoxicity . Comparative assays (e.g., broth microdilution vs. MTT) control for assay interference (e.g., redox activity of ethynyl groups) . Metabolomic profiling (LC-MS/MS) identifies off-target effects, such as mitochondrial toxicity linked to ethynyl metabolism .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.